Norfenefrine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfenefrine hydrochloride can be synthesized starting from m-hydroxybenzaldehyde. The synthesis involves several steps, including hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst, which affords norfenefrine in over 70% yield . The reaction conditions typically involve the use of solvents like dichloromethane or 2-methyl tetrahydrofuran, which provide similar results .
Industrial Production Methods: In industrial settings, this compound is produced using a sequence of reactions starting from benzene. The key intermediate, 1-(3-hydroxyphenyl)ethan-1-one, is obtained and further converted using catalysts like magnesium perchlorate . The final product is obtained through a series of steps including bromination and hydroxyamination .
Chemical Reactions Analysis
Types of Reactions: Norfenefrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form m-hydroxymandelic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly involving the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: m-Hydroxymandelic acid.
Reduction: Various reduced derivatives of norfenefrine.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Norfenefrine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Norfenefrine hydrochloride exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .
Comparison with Similar Compounds
Norepinephrine: A naturally occurring catecholamine with similar α-adrenergic receptor agonist activity.
Phenylephrine: Another α-adrenergic receptor agonist used as a decongestant and in the treatment of hypotension.
Etilefrine: A synthetic compound with similar pharmacological properties used to treat hypotension.
Uniqueness of Norfenefrine Hydrochloride: this compound is unique due to its specific action on α1-adrenergic receptors and its role as a minor neurotransmitter in the brain . Unlike norepinephrine, which has broader activity on both α and β receptors, this compound is more selective for α1 receptors, making it particularly effective in increasing blood pressure without significant cardiac stimulation .
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046710 | |
Record name | Norfenefrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-94-6, 15308-34-6 | |
Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esbuphon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Esbuphon | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Norfenefrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Norfenefrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFENEFRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the mechanism of action of Norfenefrine Hydrochloride, and how does it impact blood pressure?
A1: this compound is a sympathomimetic amine that acts primarily as a peripheral vasoconstrictor. While its precise mechanism of action is not fully detailed in the provided abstracts, it likely exerts its effects by activating alpha-adrenergic receptors in the walls of blood vessels. This activation leads to vasoconstriction, increasing peripheral resistance and subsequently elevating blood pressure []. This mechanism is particularly relevant in addressing hypotension, a condition characterized by abnormally low blood pressure.
Q2: Beyond its therapeutic applications, is this compound utilized in other scientific contexts, such as analytical chemistry?
A3: Yes, this compound has found applications in analytical chemistry, specifically in the development of chiral separation techniques. One study highlights its use as a model compound for evaluating the performance of a novel allylamine-β-cyclodextrin chiral monolithic column in capillary electrochromatography (CEC) []. The successful baseline separation of this compound enantiomers using this column demonstrates its utility in analytical chemistry for assessing the efficiency and selectivity of chiral separation methods.
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